

Application Notes and Protocols: BINAM-derived N-heterocyclic Carbene (NHC) Ligands in Catalysis

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Compound of Interest

Compound Name: 1,1'-Binaphthyl-2,2'-diamine

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This document provides detailed application notes and experimental protocols for the use of axially chiral BINAM-derived N-heterocyclic carbene (NHC) ligands in asymmetric catalysis. These ligands have demonstrated significant potential in a variety of metal-catalyzed transformations, offering high levels of stereocontrol in the synthesis of chiral molecules.

Introduction to BINAM-derived NHC Ligands

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis due to their strong σ -donating properties and the formation of stable metal complexes. The introduction of chirality into the NHC framework allows for their application in asymmetric catalysis, a critical tool in modern synthetic chemistry, particularly for the pharmaceutical industry.

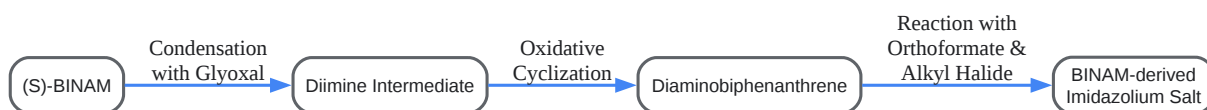
Axially chiral **1,1'-binaphthyl-2,2'-diamine** (BINAM) is a privileged scaffold for the construction of chiral ligands. BINAM-derived NHC ligands combine the steric and electronic properties of NHCs with the C₂-symmetric chirality of the binaphthyl backbone. This combination creates a well-defined chiral environment around the metal center, enabling high enantioselectivity in a range of catalytic reactions.

This document will focus on the synthesis of these ligands and their application in key catalytic reactions, providing detailed protocols and performance data.

Synthesis of BINAM-derived NHC Ligand Precursors

The synthesis of BINAM-derived NHC ligands typically begins with the preparation of the corresponding imidazolium or benzimidazolium salts, which serve as the pro-ligands. A general synthetic route is outlined below.

General Workflow for Ligand Synthesis



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Caption: General synthetic workflow for BINAM-derived NHC precursors.

Experimental Protocol: Synthesis of (S)-2,2'-Bis(3-methylimidazolium-1-yl)-1,1'-binaphthyl Diiodide

This protocol describes a two-step synthesis of a representative BINAM-derived bis-imidazolium salt from commercially available (S)-BINAM.^[1]

Materials:

- (S)-(-)-2,2'-Diamino-1,1'-binaphthyl ((S)-BINAM)
- Glyoxal (40% solution in water)
- Ammonium chloride
- Iodomethane
- Acetonitrile

- Silica gel for column chromatography
- Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Synthesis of (S)-2,2'-Di-1H-imidazol-1-yl-1,1'-binaphthyl

- To a solution of (S)-BINAM in ethanol, add an aqueous solution of glyoxal and ammonium chloride.
- Reflux the mixture for 24 hours.
- After cooling to room temperature, remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield (S)-2,2'-di-1H-imidazol-1-yl-1,1'-binaphthyl.

Step 2: Synthesis of (S)-2,2'-Bis(3-methylimidazolium-1-yl)-1,1'-binaphthyl Diiodide

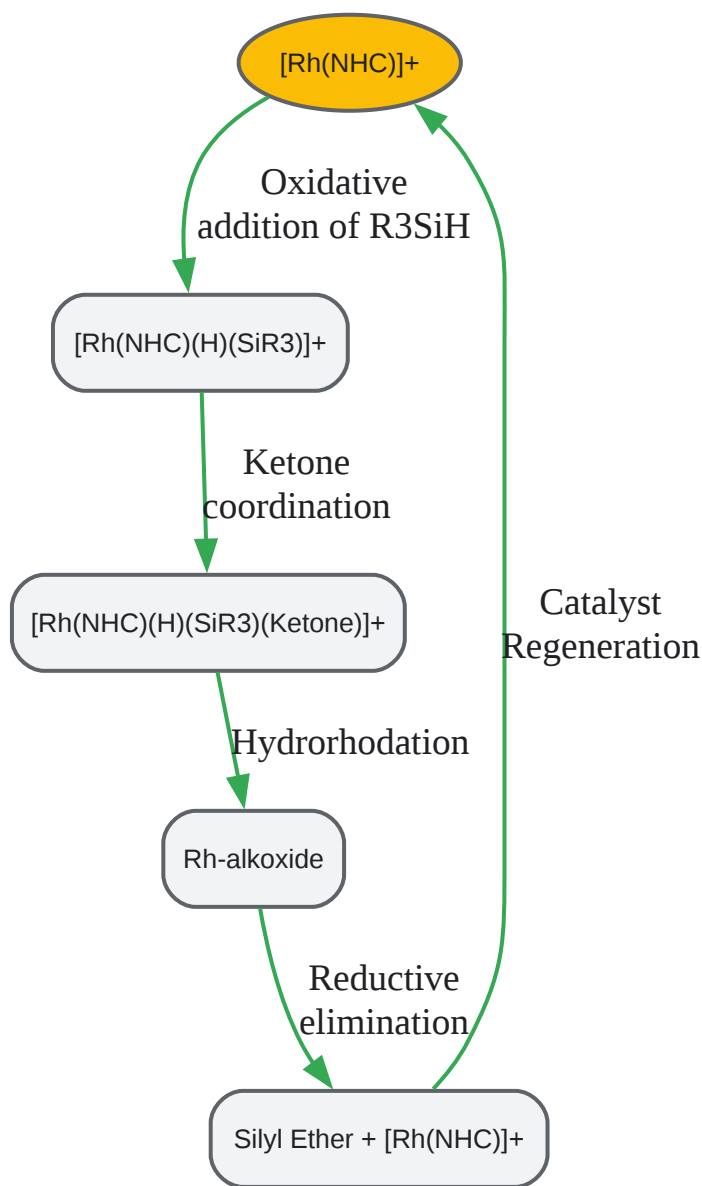
- Dissolve the product from Step 1 in acetonitrile.
- Add an excess of iodomethane to the solution.
- Heat the reaction mixture at 80 °C for 5 hours.^[1]
- Cool the mixture to room temperature, and collect the resulting precipitate by filtration.
- Wash the precipitate with cold acetonitrile and dry under vacuum to obtain the desired bis-imidazolium salt.

Applications in Asymmetric Catalysis

BINAM-derived NHC ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions. Below are detailed protocols for two prominent examples: rhodium-catalyzed hydrosilylation of ketones and copper-catalyzed allylic amination.

Rhodium-Catalyzed Asymmetric Hydrosilylation of Ketones

This reaction provides an efficient route to chiral secondary alcohols, which are valuable building blocks in organic synthesis.



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Caption: Proposed catalytic cycle for Rh-catalyzed hydrosilylation.

This protocol details the asymmetric hydrosilylation of acetophenone using a rhodium complex of a BINAM-derived NHC ligand.^[1]

Materials:

- (S)-BINAM-derived bis-benzimidazolium salt
- $[\text{Rh}(\text{COD})\text{Cl}]_2$ (COD = 1,5-cyclooctadiene)
- Potassium tert-butoxide (KOtBu)
- Acetophenone
- Diphenylsilane
- Anhydrous tetrahydrofuran (THF)
- Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

- In a glovebox or under an inert atmosphere, add the BINAM-derived bis-benzimidazolium salt (0.01 mmol) and $[\text{Rh}(\text{COD})\text{Cl}]_2$ (0.005 mmol) to a Schlenk flask.
- Add anhydrous THF (2 mL) and stir the mixture at room temperature for 30 minutes.
- Add KOtBu (0.02 mmol) and stir for another 30 minutes to generate the active Rh-NHC complex in situ.
- Add acetophenone (1.0 mmol) to the catalyst solution.
- Slowly add diphenylsilane (1.2 mmol) to the reaction mixture at the desired temperature (e.g., 15 °C).^[2]
- Monitor the reaction progress by TLC or GC.
- Upon completion, quench the reaction with a few drops of water.

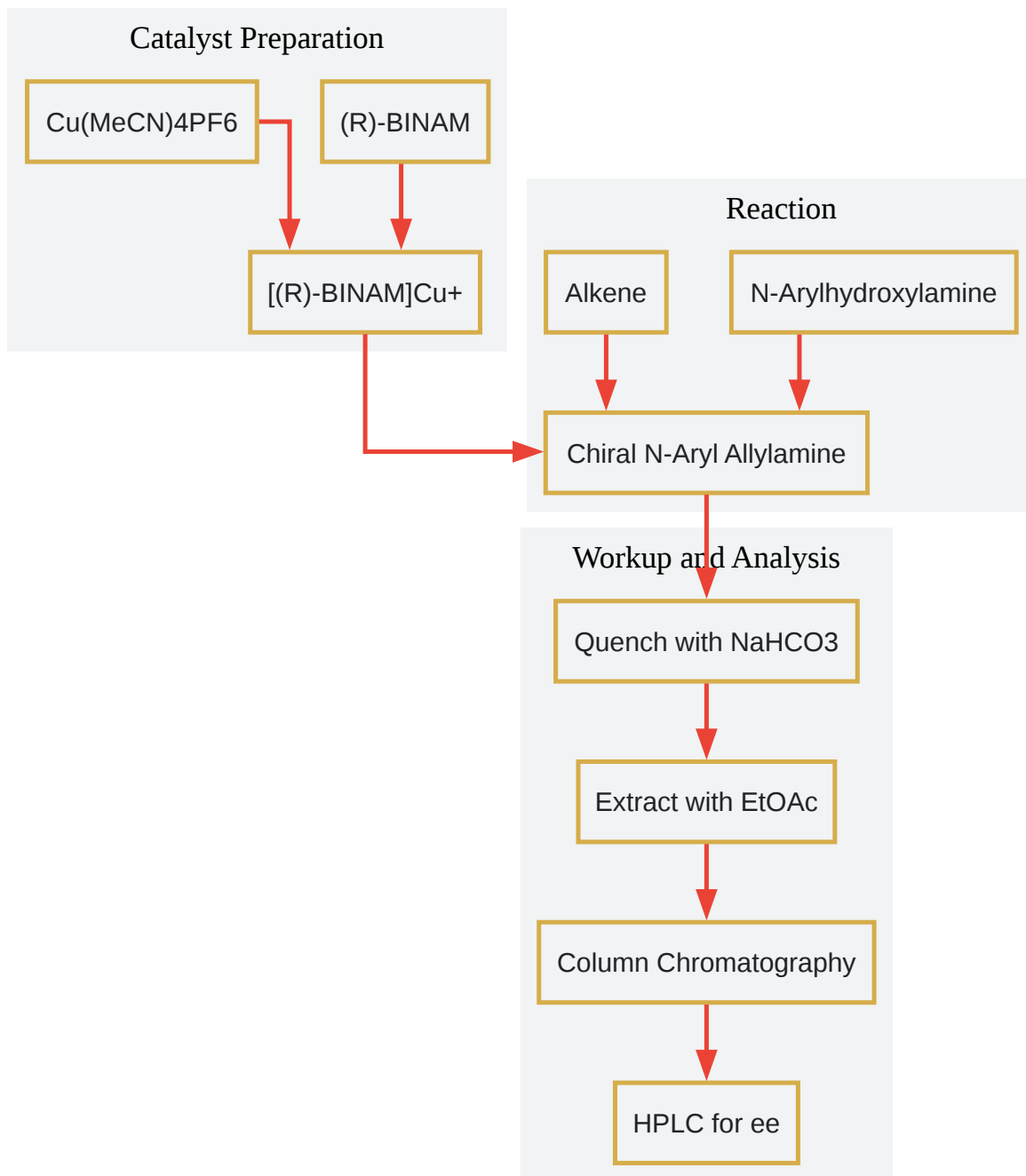
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting silyl ether by flash column chromatography.
- Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

The following table summarizes the performance of various BINAM-derived NHC-Rh catalysts in the asymmetric hydrosilylation of ketones.

Entry	Ketone Substrate	Catalyst Loading (mol%)	Silane	Yield (%)	ee (%)	Reference
1	Acetophenone	1.0	Diphenylsilane	>99	28	[3]
2	3-Oxo-3-phenylpropionate	1.0	Diphenylsilane	95	98	[2]
3	3-Oxo-3-(p-tolyl)propionate	1.0	Diphenylsilane	96	99	[2]

Copper-Catalyzed Asymmetric Allylic C-H Amination

This reaction enables the direct formation of chiral N-aryl allylamines from simple alkenes, providing a highly atom-economical route to these valuable compounds.



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Caption: Experimental workflow for Cu-catalyzed asymmetric allylic amination.

This protocol describes the copper-catalyzed asymmetric allylic C-H amination of cyclohexene using an N-arylhydroxylamine.^{[4][5]}

Materials:

- $\text{Cu}(\text{MeCN})_4\text{PF}_6$
- (R)-(+)-BINAM
- Cyclohexene
- N-phenylhydroxylamine
- Anhydrous solvent (e.g., dichloromethane)
- Standard inert atmosphere glassware

Procedure:

- In a glovebox or under an inert atmosphere, dissolve $\text{Cu}(\text{MeCN})_4\text{PF}_6$ (0.1 equiv.) and (R)-(+)-BINAM (0.11 equiv.) in the solvent.
- Stir the solution at room temperature for 10 minutes.
- Add cyclohexene (5 equiv.) to the light blue solution.
- Add the N-phenylhydroxylamine (1 equiv.).
- Stir the reaction mixture at room temperature and monitor its progress by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of NaHCO_3 .
- Extract the product with ethyl acetate.
- Wash the combined organic extracts with saturated aqueous NaHCO_3 and dry over anhydrous Na_2SO_4 .
- Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
- Determine the enantiomeric excess by chiral HPLC analysis.

The following table presents data for the Cu-catalyzed asymmetric allylic amination of various alkenes.

Entry	Alkene Substrate	Ligand	Solvent	Yield (%)	ee (%)	Reference
1	Cyclohexene	(R)-(+)-BINAM	CH ₂ Cl ₂	75	70	[4][5]
2	Cyclopentene	(R)-(+)-BINAM	CH ₂ Cl ₂	68	65	[4][5]
3	1-Methylcyclohexene	(R)-(+)-BINAM	CH ₂ Cl ₂	82	78	[4][5]

Conclusion

BINAM-derived N-heterocyclic carbene ligands are a versatile and effective class of chiral ligands for asymmetric catalysis. Their modular synthesis allows for fine-tuning of their steric and electronic properties, while their C₂-symmetric chiral backbone provides a robust platform for inducing high levels of enantioselectivity. The protocols and data presented herein demonstrate their utility in key synthetic transformations and provide a foundation for their broader application in academic and industrial research, particularly in the development of new synthetic routes to chiral pharmaceuticals and other high-value molecules. Further exploration of these ligands with a wider range of metals and in other catalytic reactions is a promising area for future research.

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